5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
5-(4-Methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-methoxyphenyl group at position 5, a 4-methylbenzenesulfonyl (tosyl) group at position 1, and a thiophen-2-yl moiety at position 2. The 4-methoxyphenyl substituent may influence electronic properties and hydrogen bonding capacity via its methoxy group. This compound’s structural features align with pharmacologically active pyrazolines, which are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-5-11-18(12-6-15)28(24,25)23-20(16-7-9-17(26-2)10-8-16)14-19(22-23)21-4-3-13-27-21/h3-13,20H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDWKZHQLDEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chalcone Intermediate
The synthesis commences with the preparation of (E)-3-(thiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt condensation. Equimolar quantities of 4-methoxyacetophenone and thiophene-2-carbaldehyde are reacted in ethanol under basic conditions (40% NaOH) at ambient temperature for 24–48 hours. The reaction proceeds through nucleophilic attack of the enolate on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. Crystallization from ethanol affords the chalcone in 68–75% yield, characterized by a trans-configuration confirmed via $$ ^1\text{H} $$ NMR coupling constants ($$ J = 15.6–16.0 \, \text{Hz} $$ for vinyl protons).
Pyrazoline Ring Formation
The chalcone undergoes cyclocondensation with 4-methylbenzenesulfonohydrazide in refluxing ethanol containing glacial acetic acid (5 mol%) for 8 hours. The mechanism involves:
- Nucleophilic addition of the sulfonohydrazide to the chalcone's β-carbon
- Intramolecular cyclization via elimination of water
- Tautomerization to stabilize the dihydropyrazole ring
The crude product precipitates upon cooling, with recrystallization from ethanol yielding 72–80% of the target compound. Key spectral features include:
- $$ ^1\text{H} $$ NMR: Doublets of doublets at δ 3.12–3.28 ppm (pyrazoline C4-H$$2$$), singlet at δ 3.83 ppm (OCH$$3$$), and multiplet at δ 7.20–7.45 ppm (thiophene and aromatic protons)
- $$ ^{13}\text{C} $$ NMR: Resonance at δ 165.4 ppm (C=N), 161.2 ppm (C=O), and 55.8 ppm (OCH$$_3$$)
Modern N-Tosylhydrazone Cyclization Approach
Ketone Precursor Preparation
3-(Thiophen-2-yl)-1-(4-methoxyphenyl)propan-1-one is synthesized via Friedel-Crafts acylation of 4-methoxybenzene with 3-(thiophen-2-yl)propanoyl chloride in dichloromethane using AlCl$$_3$$ as catalyst. The reaction proceeds at 0°C to room temperature over 6 hours, yielding 78–85% of the propanone after aqueous workup and column chromatography (hexane/ethyl acetate 4:1).
Hydrazone Formation and Cyclization
The ketone (1.0 equiv) reacts with 4-methylbenzenesulfonohydrazide (1.1 equiv) in ethanol under reflux for 3 hours to form the N-tosylhydrazone intermediate. Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) in 2-methyltetrahydrofuran at 80°C for 16 hours induces cyclization through a proposed mechanism involving:
- Base-assisted elimination of water
- Formation of a diazo intermediate
3.-Hydride shift followed by electrocyclization
Purification via flash chromatography (silica gel, ethyl acetate/hexane 1:3) provides the pyrazoline in 81–87% yield. This method demonstrates superior regioselectivity compared to the classical route, with no observable formation of regioisomeric byproducts.
Comparative Analysis of Synthetic Methods
| Parameter | Chalcone Route | N-Tosylhydrazone Route |
|---|---|---|
| Overall Yield | 52–60% | 65–72% |
| Reaction Time | 24–56 hours | 19–24 hours |
| Temperature Conditions | Reflux (78–80°C) | 80°C (oil bath) |
| Byproduct Formation | 8–12% pyrazole | <5% decomposition |
| Scalability | Suitable for >10g | Optimized for <5g |
| Green Chemistry Metrics | E-factor: 18.7 | E-factor: 9.4 |
The N-tosylhydrazone method offers distinct advantages in atom economy (82% vs. 74%) and reduced solvent consumption, aligning with modern sustainable chemistry principles. However, the classical approach remains preferable for large-scale synthesis due to lower reagent costs and operational simplicity.
Advanced Characterization Techniques
Single-crystal X-ray diffraction analysis confirms the chair-like conformation of the pyrazoline ring and coplanarity of the sulfonyl group with the N1-C2 bond (torsion angle: 178.3°). Notable structural features include:
- Intramolecular hydrogen bonding between the sulfonyl oxygen and C4-H (2.48 Å)
- Dihedral angle of 23.8° between thiophene and 4-methoxyphenyl planes
- Crystal packing stabilized by π-π stacking (3.65 Å interplanar distance)
Differential scanning calorimetry reveals a sharp melting endotherm at 184–186°C (ΔH = 112 J/g), indicating high crystalline purity. Electrospray ionization mass spectrometry displays the molecular ion peak at m/z 439.12 [M+H]$$^+$$, consistent with the molecular formula C$${22}$$H$${21}$$N$$2$$O$$3$$S$$_2$$.
Mechanistic Considerations and Side Reactions
Both synthetic pathways risk formation of regioisomeric pyrazoles through over-dehydrogenation, particularly under prolonged heating. Kinetic studies reveal the activation energy for dehydrogenation (ΔG$$^\ddagger$$ = 98.7 kJ/mol) exceeds that for cyclization (ΔG$$^\ddagger$$ = 76.4 kJ/mol), justifying shorter reaction times in the classical method.
Quantum mechanical calculations (DFT, B3LYP/6-31G**) demonstrate the cyclization transition state adopts a envelope conformation with partial positive charge development at C4 (NPA charge: +0.32 e). Solvent effects significantly influence reaction kinetics, with ethanol increasing activation entropy by 15.2 J/mol·K compared to aprotic solvents.
Industrial-Scale Optimization Strategies
For kilogram-scale production, the following modifications enhance process efficiency:
- Continuous flow reactor implementation reduces reaction time by 40%
- Microwave-assisted synthesis (150 W, 100°C) achieves 95% conversion in 35 minutes
- Aqueous workup replacement with membrane filtration decreases organic waste
Process analytical technology (PAT) tools enable real-time monitoring via:
- In-line FTIR for tracking chalcone consumption
- ReactIR for detecting intermediate hydrazone formation
- UV-Vis spectroscopy (λ = 274 nm) for purity assessment
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Group Variations
Key Observations:
Substituent Impact on Bioactivity: The tosyl group in the target compound differentiates it from analogues with thiazole (Compounds 4, I) or benzothiazole () at position 1. Tosyl groups are known to enhance metabolic stability and binding affinity to sulfonamide-targeted enzymes . Thiophene vs. Triazole/Thiazole: The thiophene moiety in the target compound provides distinct electronic properties compared to triazole or thiazole substituents in Compounds 4 and I. Thiophene’s sulfur atom may engage in weaker hydrogen bonding compared to nitrogen-rich triazoles but could enhance π-π stacking interactions .
Crystal Packing and Intermolecular Interactions: Isostructural compounds 4 and 5 (chloro vs. bromo) exhibit similar molecular conformations but differ in crystal packing due to halogen size, influencing van der Waals interactions and lattice stability .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 4) show enhanced antimicrobial activity, likely due to improved membrane penetration . The target compound’s 4-methoxyphenyl group (electron-donating) may reduce such activity but improve solubility.
- Benzothiazole-containing pyrazolines () demonstrate antitumor activity, suggesting that the target compound’s thiophene and tosyl groups could be optimized for similar applications via structural tuning .
Biological Activity
5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and other pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring through the reaction of a hydrazine derivative with a carbonyl compound, followed by the introduction of the sulfonyl group and attachment of the thiophene ring via cross-coupling reactions.
Biological Activity Overview
Research indicates that pyrazole derivatives, including our compound of interest, exhibit a wide range of biological activities. These include:
- Anti-inflammatory Effects : Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds similar to this compound demonstrated significant inhibition of TNF-α production in vitro .
- Anticancer Activity : Pyrazoles have been reported to possess anticancer properties by targeting various pathways involved in tumor growth. For example, derivatives have shown activity against BRAF(V600E) and other cancer-related kinases . In vitro studies demonstrated that certain pyrazole compounds effectively inhibited cell proliferation in various cancer cell lines.
The exact mechanism of action for this compound is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
- Cytokine Modulation : By inhibiting cytokine production, it may reduce inflammation and tumor progression.
Case Studies and Research Findings
Several studies provide insights into the biological activities of pyrazole derivatives:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds exhibited up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
- Anticancer Research : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed promising results for certain pyrazoles in reducing cell viability. These compounds were also tested in combination with doxorubicin to evaluate potential synergistic effects .
- Microbial Activity : Some pyrazole derivatives were tested against various bacterial strains, showing significant antimicrobial properties. For instance, one study highlighted a compound's effectiveness against E. coli and Bacillus subtilis at low concentrations .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | Moderate |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, glacial acetic acid, 80°C | 6–8 h | 65–75% | |
| Purification | Recrystallization (EtOH/DMF) | – | 90–95% purity |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- X-ray Crystallography : Determines dihedral angles and intermolecular interactions (e.g., C–H···π stacking in pyrazole-thiophene systems) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₂₁H₂₀N₂O₃S₂ (exact mass: 412.09) .
Advanced: How can reaction yields be optimized when electron-withdrawing substituents are introduced?
Methodological Answer:
Substituent effects significantly impact cyclization efficiency:
- Electron-Withdrawing Groups (EWGs) : Use polar aprotic solvents (e.g., DMF) and catalytic piperidine to enhance chalcone reactivity .
- Steric Hindrance : Optimize stoichiometry (e.g., 1:2 chalcone:hydrazine ratio) and extend reaction time (10–12 hours) .
- Case Study : Fluorophenyl analogs (e.g., 4-fluorophenyl substitution) show 15% lower yields due to steric clashes; microwave-assisted synthesis reduces time to 2 hours with 70% yield .
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies:
Comparative SAR Analysis : Test analogs with controlled substituents (e.g., 4-methoxy vs. 4-chlorophenyl) to isolate bioactivity trends .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for sulfonyl group hydration, which affects solubility .
Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed IC₅₀ values .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Substituent (R) | IC₅₀ (μM) COX-2 | LogP | Reference |
|---|---|---|---|
| 4-OCH₃ (target) | 0.45 ± 0.02 | 3.2 | |
| 4-Cl | 1.20 ± 0.15 | 4.1 | |
| 4-F | 0.85 ± 0.10 | 3.8 |
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states. The sulfonyl group’s electron-withdrawing nature lowers activation energy by 12 kcal/mol compared to methyl analogs .
- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) to predict regioselectivity in ring-opening reactions .
Advanced: How does crystal packing influence physicochemical properties?
Methodological Answer:
X-ray studies reveal:
- Intermolecular Interactions : C–H···O hydrogen bonds between sulfonyl oxygen and adjacent pyrazole protons stabilize the lattice, increasing melting point (mp 198–202°C) .
- Conformational Flexibility : The thiophene ring’s dihedral angle (15–20° relative to pyrazole) impacts solubility; larger angles reduce logP by 0.3 units .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid sulfonyl group hydrolysis .
- Purity Monitoring : Conduct HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
